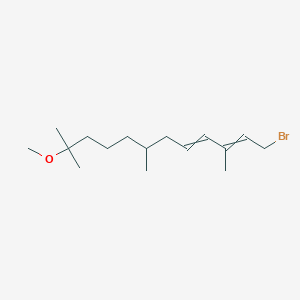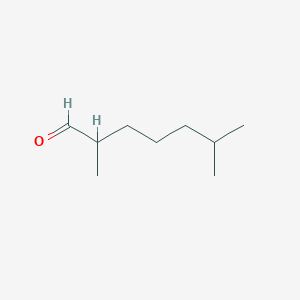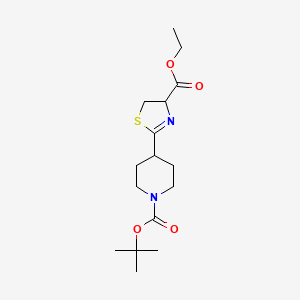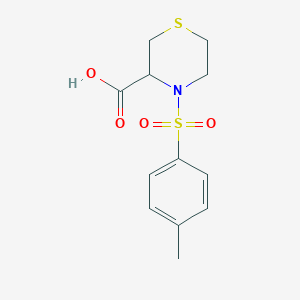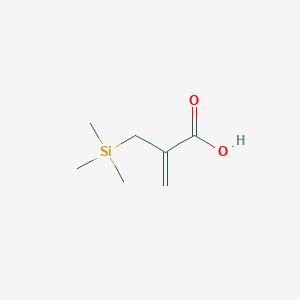
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione is a chemical compound with the molecular formula C8H3F2NO3 and a molecular weight of 199.11 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the reaction of 6,7-difluoroisatoic anhydride with appropriate reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the compound .
Industrial Production Methods
it is likely that large-scale synthesis follows similar protocols to laboratory methods, with adjustments for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazine derivatives .
Aplicaciones Científicas De Investigación
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzymatic activities and cellular processes .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C8H3F2NO3 |
|---|---|
Peso molecular |
199.11 g/mol |
Nombre IUPAC |
6,7-difluoro-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H3F2NO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-3H |
Clave InChI |
FSDRUPIYGWUGLT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=NC(=O)OC(=O)C21)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
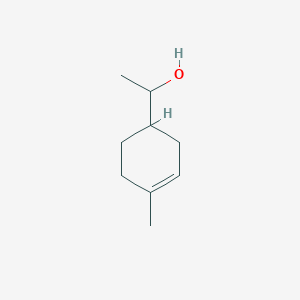

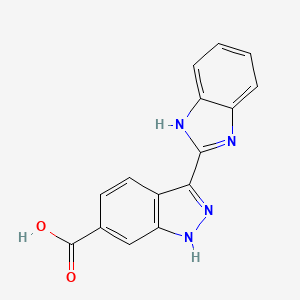
![1-[(Ethylsulfanyl)methyl]-2-nitrobenzene](/img/structure/B8465144.png)
![2-(chloromethyl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8465152.png)
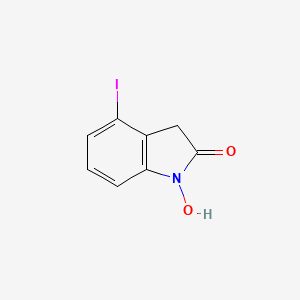
![6a-Phenyl-1,3,3a,4,5,6-hexahydropyrrolo[3,4-c]isoxazole](/img/structure/B8465156.png)
![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)imino]-, phenylmethyl ester, (2S)-](/img/structure/B8465166.png)

